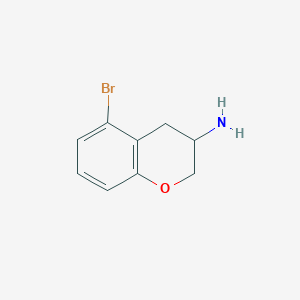
5-Bromochroman-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromochroman-3-amine is an organic compound with the molecular formula C9H10BrNO. It belongs to the class of chroman derivatives, which are known for their diverse biological activities. The compound features a bromine atom at the 5th position and an amine group at the 3rd position of the chroman ring, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromochroman-3-amine typically involves the bromination of chroman followed by amination. One common method is the nucleophilic substitution of 5-bromochroman with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The subsequent amination step can be performed using ammonia gas or an amine in a high-pressure reactor to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 5-Bromochroman-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding chroman-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, alcohols, or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or sodium alkoxide under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of functionalized chroman compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromochroman-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but different biological activities.
Chroman-3-amine: Lacks the bromine atom, leading to different reactivity and applications.
5-Chlorochroman-3-amine: Similar structure with a chlorine atom instead of bromine, which can affect its chemical properties and biological activities
Uniqueness: 5-Bromochroman-3-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3,6H,4-5,11H2 |
InChI Key |
CITAWZRLKKMLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C(=CC=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)


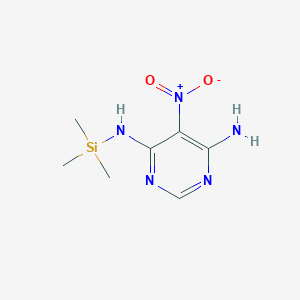



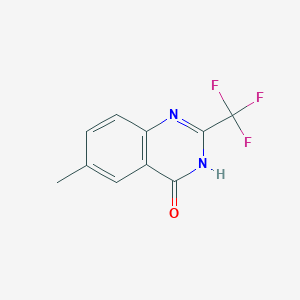

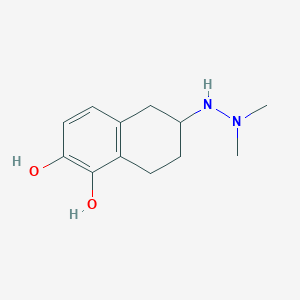
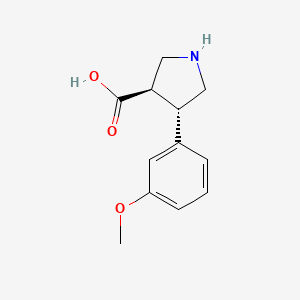

![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)
